N-1,3-benzothiazol-2-yl-5-chloro-2-thiophenesulfonamide
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Overview
Description
N-1,3-benzothiazol-2-yl-5-chloro-2-thiophenesulfonamide is a chemical compound that has been used in scientific research for several years. This compound is known for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. The purpose of
Scientific Research Applications
N-1,3-benzothiazol-2-yl-5-chloro-2-thiophenesulfonamide has been used in various scientific research studies, including:
1. Anticancer Properties: This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways.
2. Anti-inflammatory Properties: N-1,3-benzothiazol-2-yl-5-chloro-2-thiophenesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial Properties: This compound has shown potential as an antimicrobial agent against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Further studies to fully understand the mechanism of action of this compound and its specific targets in cancer cells.
3. Drug Delivery Systems: Development of drug delivery systems to improve the efficacy and reduce the toxicity of this compound.
4. Combination Therapy: Evaluation of the potential of N-1,3-benzothiazol-2-yl-5-chloro-2-thiophenesulfonamide in combination with other anticancer agents to enhance its efficacy.
5.
Advantages and Limitations for Lab Experiments
The advantages of using N-1,3-benzothiazol-2-yl-5-chloro-2-thiophenesulfonamide in lab experiments include its potent anticancer, anti-inflammatory, and antimicrobial properties. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-1,3-benzothiazol-2-yl-5-chloro-2-thiophenesulfonamide, including:
1. Optimization of
In Vivo
Studies: Further in vivo studies to evaluate the safety and efficacy of this compound in animal models of cancer and other diseases.
Conclusion:
N-1,3-benzothiazol-2-yl-5-chloro-2-thiophenesulfonamide is a promising compound with potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. It exhibits potent anticancer, anti-inflammatory, and antimicrobial properties and has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Synthesis Methods
Further optimization of the synthesis method to improve the yield and purity of the compound.
2.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-9-5-6-10(18-9)19(15,16)14-11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKZYXRZNANQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.